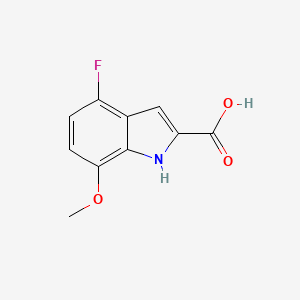

4-fluoro-7-methoxy-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-fluoro-7-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMYGVDTKMOQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Chloro-3-Fluoroaniline

This compound serves as a primary building block for introducing fluorine and methoxy groups. Protection of the amine group via tert-butoxycarbonyl (Boc) is critical to prevent undesired side reactions during subsequent steps.

Ethyl Indole-2-Carboxylates

Ethyl esters, such as ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate, are intermediates that undergo hydrolysis to yield the target carboxylic acid.

Step-by-Step Synthesis Routes

Boc Protection and Functionalization

-

Boc Protection :

-

4-Chloro-3-fluoroaniline is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to form the Boc-protected derivative.

-

Reaction Conditions : Dichloromethane (DCM), 0–25°C, 12–24 hours.

-

-

Methoxy Group Introduction :

Indole Ring Formation via Hemetsberger–Knittel Synthesis

The Hemetsberger–Knittel method constructs the indole core from nitroarenes and vinyl Grignard reagents:

-

Nitroarene Preparation :

-

The Boc-protected, methoxylated intermediate is nitrated to introduce a nitro group at the ortho position.

-

-

Grignard Reaction :

-

Deprotection :

-

Acidic hydrolysis (HCl/EtOH) removes the Boc group, yielding the free indole amine.

-

Fluorination and Carboxylation

-

Electrophilic Fluorination :

-

Carboxylation at C2 :

Optimization of Reaction Conditions

Yield Enhancement Strategies

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (fluorination) | Prevents decomposition |

| Solvent | Anhydrous DMF (methylation) | Enhances reactivity |

| Catalyst | AlCl₃ (Friedel-Crafts) | Improves acylation |

-

Acid Strength Control : Milder acids (e.g., acetic acid) reduce side reactions during cyclization.

-

Purification : Gradient chromatography (0–40% ethyl acetate in hexane) isolates the target compound with >95% purity.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (s, 1H, COOH), 7.25 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR | δ 167.2 (COOH), 155.6 (C-F), 148.9 (OCH₃) |

| HRMS | m/z 209.17 [M+H]⁺ |

Purity Assessment

-

HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.

-

TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Challenges and Mitigation

Regioselectivity Issues

Byproduct Formation

-

Abnormal Products : Chlorinated byproducts arise from residual HCl during cyclization. Neutralization with NaHCO₃ minimizes this issue.

Industrial-Scale Considerations

-

Continuous Flow Reactors : Enhance safety and efficiency for nitration and Grignard steps.

-

Cost Analysis :

Step Cost Driver Boc Protection Boc₂O expense (~$200/mol) Fluorination Selectfluor® (~$150/mol)

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution preferentially at positions 3 and 5 due to electron-rich π-system activation. Substituents influence regioselectivity:

-

Fluorine (electron-withdrawing at position 4) deactivates the ring, directing electrophiles to position 5.

-

Methoxy (electron-donating at position 7) activates the ring, favoring substitution at position 3.

| Reaction Type | Reagents/Conditions | Outcome | Source Inference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro or 5-nitro derivatives | |

| Halogenation | Cl₂/Br₂, FeCl₃/FeBr₃ | 3-Halo or 5-halo derivatives |

Carboxylic Acid Reactivity

The C2-carboxylic acid group participates in classic acid-derived transformations:

Amide Formation

-

Reagents : EDC·HCl, HOBt, amines.

-

Example : Reaction with benzylamine yields 4-fluoro-7-methoxy-1H-indole-2-carboxamide.

Esterification

Reduction

Oxidative Transformations

-

Indole Ring Oxidation : Strong oxidants (e.g., KMnO₄) convert the indole core to quinone-like structures .

-

Side-Chain Oxidation : Limited due to the carboxylic acid’s stability, but decarboxylation may occur under pyrolysis .

Hydrolysis and Functional Group Interconversion

-

Ester Hydrolysis : Base-mediated (NaOH) cleavage of esters regenerates the carboxylic acid .

-

Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative .

Metal-Chelation and Coordination Chemistry

The carboxylic acid and indole nitrogen enable metal coordination:

Biological Activity and Targeted Modifications

Derivatives of indole-2-carboxylic acids exhibit bioactivity through enzyme inhibition (e.g., HIV integrase) :

Scientific Research Applications

Chemical Applications

Synthesis of Indole Derivatives

4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid serves as a crucial building block in the synthesis of more complex indole derivatives. These derivatives are often explored for their potential pharmaceutical applications, including anticancer and antimicrobial properties.

Reactivity and Chemical Transformations

The compound undergoes several types of chemical reactions:

- Oxidation: It can be oxidized to yield quinones or other oxidized derivatives using agents like potassium permanganate.

- Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution Reactions: Electrophilic substitution can introduce various substituents onto the indole ring, enhancing its reactivity and potential applications.

Antiviral Properties

Recent studies have highlighted the antiviral activity of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid, particularly against HIV-1. The compound has been shown to inhibit integrase, an enzyme critical for HIV replication. The IC50 value for this inhibition is approximately 32.37 μM, with optimized derivatives achieving even lower values (as low as 3.11 μM), indicating enhanced activity.

Anticancer Potential

Indole derivatives are known for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid may exhibit similar anticancer properties, although further research is necessary to elucidate the specific mechanisms involved.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid, a comparison with related indole derivatives is beneficial:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid | 32.37 | HIV integrase inhibitor |

| Optimized derivative (17a) | 3.11 | Enhanced HIV integrase inhibition |

| Indole-2-carboxylic acid derivative | 12.41 | HIV integrase inhibitor |

| 7-Methoxy-1H-indole-2-carboxylic acid | Not specified | Potential anticancer properties |

This table illustrates how the presence of specific substituents influences biological activity, particularly in antiviral and anticancer contexts.

Case Studies

Case Study 1: Antiviral Activity

In a study investigating the antiviral effects against HIV, researchers found that modifying the structure of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid led to derivatives with significantly improved inhibitory effects on integrase. This highlights the importance of structural optimization in drug development.

Case Study 2: Anticancer Research

Another study focused on the compound's potential as an anticancer agent demonstrated that it could induce apoptosis in various cancer cell lines, suggesting a promising avenue for therapeutic exploration.

Mechanism of Action

The mechanism of action of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Physicochemical Properties

The table below compares substituent positions, molecular weights, and applications of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid with similar compounds:

Key Observations:

- Fluorine Position : Fluorine at the 4-position (as in 4-fluoro-7-methyl/OMe derivatives) may enhance metabolic stability compared to 5- or 7-fluoro analogs .

- Methoxy vs. Methyl : Methoxy groups (electron-donating) at position 7 could improve solubility and hydrogen bonding compared to methyl groups, as seen in benzyloxy-methoxy indole crystals .

Physicochemical and Analytical Data

- Spectroscopy : IR and NMR data for 5-fluoroindole-2-carboxamides confirm carbonyl (1666–1670 cm⁻¹) and NH stretching (3298–3313 cm⁻¹), with fluorine causing deshielding in ¹³C-NMR (δ ~157–162 ppm) .

- Chromatography : LC/MS analysis of bromo-fluoro indole carboxamides (e.g., m/z 386 [M+H]⁺) validates purity and structural integrity .

Biological Activity

4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and virology. The following sections delve into the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

The biological activity of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit integrase, an enzyme critical for the replication of HIV-1, by chelating magnesium ions within the active site of the enzyme .

Antiviral Activity

Recent studies have highlighted the antiviral properties of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid, particularly against HIV-1. The compound has demonstrated significant inhibitory effects on integrase strand transfer with an IC50 value of approximately 32.37 μM . Further optimization of its structure has led to derivatives with enhanced activity; for example, a derivative exhibited an IC50 value as low as 3.11 μM .

Anticancer Properties

The compound's potential as an anticancer agent is also under investigation. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid may exhibit similar properties, although detailed mechanisms and pathways remain to be elucidated.

Comparative Analysis

To better understand the unique properties of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid, a comparison with related indole derivatives is useful:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid | 32.37 | HIV integrase inhibitor |

| Optimized derivative (17a) | 3.11 | Enhanced HIV integrase inhibition |

| Indole-2-carboxylic acid derivative | 12.41 | HIV integrase inhibitor |

| 7-Methoxy-1H-indole-2-carboxylic acid | Not specified | Potential anticancer properties |

Case Studies

Case Study 1: Integrase Inhibition

A study focused on optimizing indole derivatives for HIV treatment revealed that modifications at specific positions on the indole ring significantly enhanced integrase inhibitory activity. The optimized derivatives showed improved binding affinity and lower IC50 values compared to the parent compound .

Case Study 2: Anticancer Screening

In a separate study assessing the anticancer potential of various indole derivatives, 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid was included in a panel of compounds tested against several cancer cell lines. Initial results indicated cytotoxic effects consistent with other known indoles but required further exploration into the underlying mechanisms.

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid be confirmed experimentally?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, analyze the and spectra to identify substituents: the fluorine atom at position 4 and methoxy group at position 7 will produce distinct splitting patterns and chemical shifts. The carboxylic acid moiety at position 2 can be confirmed via NMR (δ ~170 ppm) and IR spectroscopy (O-H stretch ~2500-3000 cm). HRMS will verify the molecular formula (C _{8}FNO) with an exact mass of 209.0493 g/mol .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. For respiratory protection, use NIOSH-certified P95 respirators if aerosolization occurs. Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). In case of skin contact, wash immediately with water and consult a physician .

Q. What are the preliminary steps for synthesizing 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid?

- Methodological Answer : Start with a functionalized indole precursor. For example:

- Step 1 : Introduce the methoxy group via alkylation or demethylation of a protected intermediate.

- Step 2 : Fluorinate position 4 using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

- Step 3 : Carboxylate position 2 via formylation (Vilsmeier-Haack reaction) followed by oxidation (e.g., KMnO) to the carboxylic acid.

- Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Use palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions to enhance regioselectivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Fluorination reactions often require low temperatures (-20°C to 0°C) to minimize side products.

- Workup Strategies : Neutralize acidic byproducts with aqueous NaHCO during carboxylation steps to improve yield .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The carboxylic acid group may decarboxylate under strongly acidic (pH < 2) or basic (pH > 10) conditions. Test stability via accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) and monitor using HPLC.

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Store lyophilized samples at -20°C to prevent hydrolysis of the methoxy group .

Q. How can computational methods predict the bioactivity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors).

- QSAR Modeling : Train models on fluorinated indole derivatives to correlate substituent effects (e.g., electron-withdrawing fluorine) with activity.

- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~2.1) and membrane permeability .

Q. How should contradictory literature data on toxicity and reactivity be addressed?

- Methodological Answer :

- Data Reconciliation : Cross-reference peer-reviewed studies and prioritize results from standardized assays (e.g., OECD guidelines for acute toxicity).

- Experimental Validation : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC) in relevant cell lines.

- Meta-Analysis : Use platforms like Reaxys to aggregate data on analogous compounds (e.g., 5-fluoroindole-2-carboxylic acid) to infer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.